molecular formula C4H8Br2 B7889085 (-)-1,2-Dibromobutane CAS No. 130232-90-5

(-)-1,2-Dibromobutane

Cat. No. B7889085
M. Wt: 215.91 g/mol
InChI Key: CZWSZZHGSNZRMW-BYPYZUCNSA-N
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Description

(-)-1,2-Dibromobutane is a useful research compound. Its molecular formula is C4H8Br2 and its molecular weight is 215.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality (-)-1,2-Dibromobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-1,2-Dibromobutane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • As a Preservative : 1,2-Dibromo-2,4-dicyanobutane (DBDCB), a related compound, is noted for its activity against a range of bacteria, yeasts, and molds. It has been used in latex paints, emulsions, metal-working fluids, and other products (1,2-Dibromo-2,4-dicyanobutane, 2002).

  • Contact Allergy Incidence : Another study discusses the sensitization caused by 1,2‐dibromo‐2,4‐dicyanobutane, used as a preservative in various cosmetic products (Ginkel & Rundervoort, 1995).

  • Mutagenic Properties and DNA Cross-Linking : 1,2-Dibromoethane and 1,3-butadiene, which have structural similarities to (-)-1,2-Dibromobutane, show mutagenic properties potentially related to their bis-electrophilic character. Research suggests that these compounds can cross-link DNA to human histones (Loecken et al., 2009).

  • Reactivity in Chemical Synthesis : The reaction of 1,4-dibromobutane with 1,2-diaminoethane was studied, leading to the production of 1-(2′-aminoethyl)-pyrrolidine, a compound with potential applications in chemical synthesis (Alphen, 2010).

  • Bromination Processes : A study on the bromination of 1-bromo-butane with various brominating agents indicates different ratios of 1,2- to 1,3-dibromobutanes, highlighting the compound's reactivity and potential in various organic syntheses (Ody et al., 1976).

  • Rotational Isomerism Studies : Research on the NMR spectra of 1,3‐dibromobutane, a structurally related compound, provides insights into conformational and stereospecific substituent effects. Such studies are essential for understanding the molecular behavior of dibromobutanes (Aksnes, 1989).

  • Toxicology and Carcinogenesis Studies : 1,2-Dibromo-2,4-dicyanobutane, used in cosmetics and household products, has been studied for its potential toxicological and carcinogenic effects. These studies are critical for assessing the safety of dibromobutane-related compounds in consumer products (National Toxicology Program technical report series, 2010).

properties

IUPAC Name

(2S)-1,2-dibromobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2/c1-2-4(6)3-5/h4H,2-3H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWSZZHGSNZRMW-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-1,2-Dibromobutane

CAS RN

130232-90-5
Record name 1,2-Dibromobutane, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130232905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DIBROMOBUTANE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4D2DMX3G8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
408
Citations
K Ody, A Nechvatal, JM Tedder - Journal of the Chemical Society …, 1976 - pubs.rsc.org
The liquid-phase bromination of 1-bromo- and 1-chloro-butane has been studied using t-butyl hypobromite and bromine oxide as brominating agents. These reagents give a mixture of …
Number of citations: 7 pubs.rsc.org
DD Tanner, EV Blackburn, Y Kosugi… - Journal of the American …, 1977 - ACS Publications
The photobromination of 2-bromobutane with molecular bromine yields 2, 2-dibromobutane, meso-2, 3-dibromobu-tane,¿/-2, 3-dibromobutane, and small amounts of 1, 2-…
Number of citations: 13 pubs.acs.org
YC Lin, CM Wang - Journal of Electroanalytical Chemistry, 2007 - Elsevier
The reduction of organic dibromides, such as 2,3-dibromobutane (2,3-DBB), 1,2-dibromobutane (1,2-DBB) and 1,2-dibromocyclohexane, appears to exist with cathodic barrier. For …
Number of citations: 8 www.sciencedirect.com
DD Tanner, Y Kosugi, R Arhart, N Wada… - Journal of the …, 1976 - ACS Publications
The vapor-phase photobromination of 1-bromobutane with molecular bromine (5: 1) yields 11 products resulting from direct substitution or the eliminationof a bromine atom from the 1-(…
Number of citations: 14 pubs.acs.org
RT Dillon, WG Young, HJ Lucas - Journal of the American …, 1930 - ACS Publications
The dehydration of 1-butanol and 2-butanol over aluminum oxide at 300-350 gave butenes which were converted to the bromides. By means of fractional distillation at 50 mm. the three …
Number of citations: 33 pubs.acs.org
DD Tanner, D Darwish, MW Mosher… - Journal of the American …, 1969 - ACS Publications
The photoinitiated bromination of 1-bromobutane with molecular bromine has been reinvestigated. The productdistribution obtained at the completion of the reaction was found to be the …
Number of citations: 43 pubs.acs.org
DD Tanner, T Pace, Y Kosugi, EV Blackburn, T Ruo - Tetrahedron Letters, 1976 - Elsevier
The high selectivity for the formation of vicinal dibromides in the bromination of bromoalkanes with molecular bromine had originglly been rationalized by a mechanism involving …
Number of citations: 2 www.sciencedirect.com
DD Tanner, MW Mosher, NC Das… - Journal of the American …, 1971 - ACS Publications
The free-radical brominations of cyclohexyl bromide and 1-bromobutanewith A-bromosuccinimide (NBS) have been investigated. These brominations can be carried out under specific …
Number of citations: 19 pubs.acs.org
KJ Shea, DC Lewis, PS Skell - Journal of the American Chemical …, 1973 - ACS Publications
Anchimeric assistance approaching 103 in magnitude is observedin photobromination of alkyl bromides. This is attributed to bromine assistance in the transition state with the …
Number of citations: 32 pubs.acs.org
Y Kikukawa, K Seto, D Watanabe… - Angewandte …, 2020 - Wiley Online Library
Dodecavanadate, [V 12 O 32 ] 4− (V12), possesses a 4.4 Å cavity entrance, and the cavity shows unique electrophilicity. Owing to the high polarizability, Br 2 was inserted into V12, …
Number of citations: 10 onlinelibrary.wiley.com

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